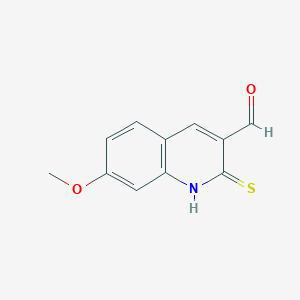
7-Methoxy-2-sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its distinct methoxy and thioxo functional groups, offers promising avenues for research and development.
Preparation Methods
The synthesis of 7-Methoxy-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-methoxyquinoline-2-thione with appropriate aldehydes under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Methoxy-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives with potential biological activities.
Medicine: Research explores its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its quinoline core can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde include:
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Known
Properties
CAS No. |
880105-67-9 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
7-methoxy-2-sulfanylidene-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-3-2-7-4-8(6-13)11(15)12-10(7)5-9/h2-6H,1H3,(H,12,15) |
InChI Key |
NAQOIAVZTLYCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=S)N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
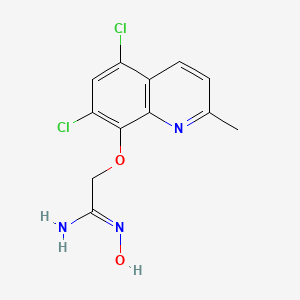
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)


![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
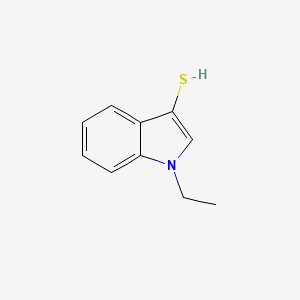
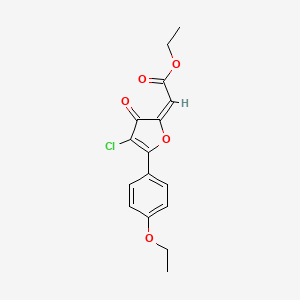
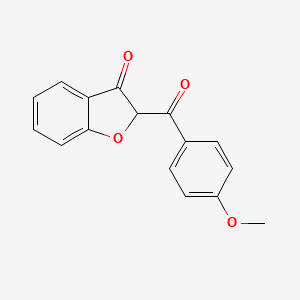
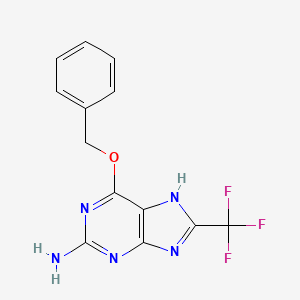
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
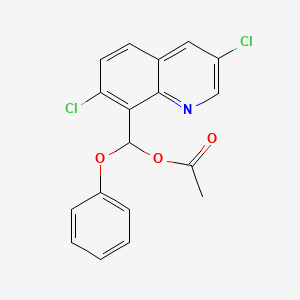
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)
